Ethanedial, dioxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

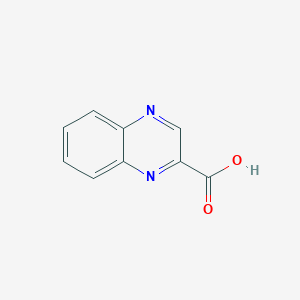

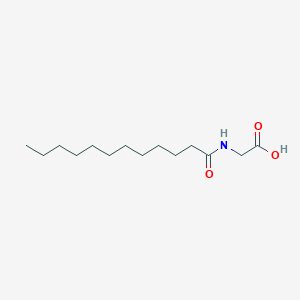

Ethanedial, also known as ethylene glycol dioxime, is an organic compound with the molecular formula C2H6N2O2. It is a colorless, hygroscopic, and water-soluble liquid. It is primarily used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and in the synthesis of polymers.

Scientific Research Applications

Spectral Studies and Protein Denaturants : Ethanedial, in the form of ethane 1,2-diol and dioxane, has been used to study the effects of pH, ionic strength, and protein denaturants on the spectra of ferricytochrome c (Greenwood & Wilson, 1971).

Premature Abscission of Dwarf Mistletoe : Ethylene-releasing agents, including ethephon and dioxime, can promote the premature abscission of dwarf mistletoe shoots on black spruce, helping to prevent their spread (Livingston et al., 1985).

DNA Denaturation Mapping : A method for DNA denaturation mapping utilizes glyoxal (ethanedial) to stabilize denatured regions, allowing for the controlled production of denaturation maps under various conditions (Johnson, 1975).

Breath Ethane Measurements : Ethanedial's derivative, ethane, is measured using a noninvasive method for detecting breath ethane, a biomarker of lipid peroxidation, with a detection sensitivity of 0.48 ppb/Hz(1/2) (Parameswaran et al., 2009).

Biodegradation of 1,4-Dioxane : Ethane (a related compound) may enhance 1,4-D degradation in aquifers, contributing to natural attenuation or enhancing biodegradation in groundwater environments (Hatzinger et al., 2017).

Luminescent Properties and Synthesis of Complexes : Ethanedial dioxime has been used in synthesizing novel compounds with luminescent properties, particularly when used with copper(II) acetate or fluoride and 1,2-bis(4-pyridyl)ethane (Coropceanu et al., 2011).

Synthesis of Macrocycle Moieties and Metal Complexes : A new (E,E)-dioxime containing 20-membered tetraazadioxa macrocyclic moieties was synthesized and characterized, leading to the development of various mononuclear complexes (Bıyıklıoğlu et al., 2008).

Redox Mediators in Electrodes : Iron complexes of ethanedial have been used as redox mediators in carbon paste electrodes for sensing in continuous-flow systems (Sun et al., 1991).

Safety and Hazards

Future Directions

Oximes, including Ethanedial, dioxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Future directions in the use of oximes may include the development of new methodologies based on oxime starting materials, as well as the exploration of their use in dynamic materials, energetic materials, and biocatalytic oxime reductions .

Mechanism of Action

Target of Action

Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of Glyoxime are therefore likely to be metal ions in biological systems.

Mode of Action

The interaction of Glyoxime with its targets involves the formation of coordination complexes. This occurs when the Glyoxime molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.

Biochemical Pathways

Glyoxime is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .

Biochemical Analysis

Biochemical Properties

Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that Glyoxime may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .

Cellular Effects

Studies have shown that Glyoxime can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that Glyoxime could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Glyoxime can change over time in laboratory settings. For instance, studies have shown that at low concentrations, Glyoxime can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that Glyoxime may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

Glyoxime is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that Glyoxime is involved in, including any enzymes or cofactors it interacts with, is currently lacking.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Ethanedial, dioxime can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials into the final product.", "Starting Materials": ["Ethanedial", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Dissolve hydroxylamine hydrochloride in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to raise the pH to around 8-9.", "Step 3: Add ethanedial to the solution and stir for several hours.", "Step 4: The reaction mixture will form a precipitate which can be collected by filtration.", "Step 5: Wash the precipitate with water and dry it to obtain Ethanedial, dioxime as a white solid."] } | |

CAS RN |

557-30-2 |

Molecular Formula |

C2H4N2O2 |

Molecular Weight |

88.07 g/mol |

IUPAC Name |

(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |

InChI Key |

LJHFIVQEAFAURQ-CCAGOZQPSA-N |

Isomeric SMILES |

C(=N\O)\C=N/O |

SMILES |

C(=NO)C=NO |

Canonical SMILES |

C(=NO)C=NO |

synonyms |

Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)